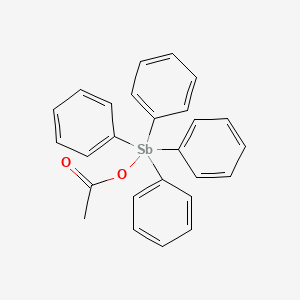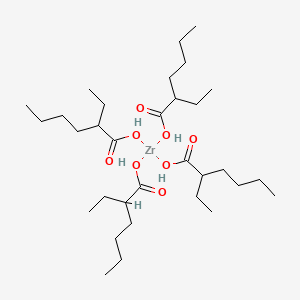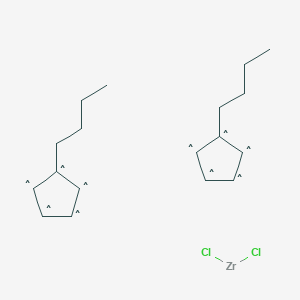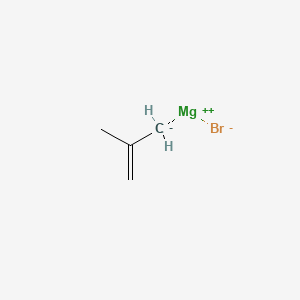
Tetraphenylantimony acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraphenylantimony acetate is an organometallic compound with the chemical formula ( \text{C}{26}\text{H}{23}\text{O}_2\text{Sb} ) It is a derivative of antimony, where the central antimony atom is bonded to four phenyl groups and one acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetraphenylantimony acetate can be synthesized through the reaction of pentaphenylantimony with acetic acid. The reaction typically involves the use of a solvent such as toluene and may require the presence of hydrogen peroxide as an oxidizing agent. The reaction conditions often include room temperature and a reaction time of several hours to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles to laboratory methods. The scalability of the process would involve optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: Tetraphenylantimony acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Substitution: The acetate group can be substituted with other ligands, such as halides or other carboxylates.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide is commonly used for oxidation reactions.
Substitution Reagents: Halides (e.g., chloride, bromide) and other carboxylic acids can be used for substitution reactions.
Major Products:
Oxidation Products: Higher oxidation state antimony compounds.
Substitution Products: Tetraphenylantimony halides or other carboxylates.
Aplicaciones Científicas De Investigación
Tetraphenylantimony acetate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound’s potential biological activity is being explored, particularly in the context of its interactions with biological molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as an antitumor agent.
Mecanismo De Acción
The mechanism of action of tetraphenylantimony acetate involves its ability to interact with various molecular targets. The central antimony atom can form coordination complexes with other molecules, influencing their reactivity and stability. The phenyl groups provide steric hindrance, which can affect the compound’s interactions with other molecules. The acetate group can participate in hydrogen bonding and other non-covalent interactions, further modulating the compound’s activity .
Comparación Con Compuestos Similares
Triphenylantimony diacetate: Contains three phenyl groups and two acetate groups.
Pentaphenylantimony: Contains five phenyl groups and no acetate group.
Tetraphenylantimony halides: Contains four phenyl groups and one halide group.
Uniqueness: Tetraphenylantimony acetate is unique due to its specific combination of phenyl and acetate groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and form coordination complexes makes it a versatile compound in both research and industrial applications .
Propiedades
Número CAS |
24696-71-7 |
|---|---|
Fórmula molecular |
C26H23O2Sb |
Peso molecular |
489.2 g/mol |
Nombre IUPAC |
(tetraphenyl-λ5-stibanyl) acetate |
InChI |
InChI=1S/4C6H5.C2H4O2.Sb/c4*1-2-4-6-5-3-1;1-2(3)4;/h4*1-5H;1H3,(H,3,4);/q;;;;;+1/p-1 |
Clave InChI |
MOQVJYRFLPHSMW-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)O[Sb](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[3-[2,2-bis[[3-[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxy-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methylpropanoyl]oxymethyl]butoxy]-2-[[3-hydroxy-2-(hydroxymethyl)-2-methylpropanoyl]oxymethyl]-2-methyl-3-oxopropyl] 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate](/img/structure/B12061294.png)







![(S)-1-[(R)-2-[Bis(4-methoxy-3,5-dimethylphenyl)phosphino]ferrocenyl}ethyldi-tert](/img/structure/B12061340.png)

